molecular formula C19H11N B15492592 Acenaphtho[1,2-b]quinoline CAS No. 207-09-0

Acenaphtho[1,2-b]quinoline

Cat. No.: B15492592
CAS No.: 207-09-0
M. Wt: 253.3 g/mol
InChI Key: WUFVHJGSUUJBSY-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-b]quinoline (CAS 207-09-0) is a polycyclic aromatic compound with a molecular formula of C19H11N and a molecular weight of 253.30 g/mol . This fused heteroaromatic system is characterized by its planar structure and is derived from the fusion of acenaphthylene and quinoline moieties . Researchers value this compound as a key synthetic precursor and building block for the development of more complex chemical architectures. Its extended π-conjugated system makes it a candidate for materials science applications, particularly in the development of organic electronic materials. Studies on related acenaphthoquinoline derivatives have explored their spectroscopic properties and solvatochromic behaviors, which are crucial for the design of optical sensors and functional materials . Furthermore, acenaphtho[1,2-b]quinoxaline, a closely related analogue, has been investigated as a core structure in low band-gap copolymers for use in organic thin-film transistors (OTFTs), highlighting the potential of this chemical class in advanced electronic devices . The structural framework is also of significant interest in medicinal chemistry research; synthetic derivatives of acenaphtho[1,2-b]quinoxaline have demonstrated promising inhibitory effects on the growth of tumor cells, including breast cancer and cervical carcinoma cells, in preliminary in vitro studies . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

207-09-0

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

acenaphthyleno[2,1-b]quinoline

InChI

InChI=1S/C19H11N/c1-2-10-17-13(5-1)11-16-14-8-3-6-12-7-4-9-15(18(12)14)19(16)20-17/h1-11H

InChI Key

WUFVHJGSUUJBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC5=C4C(=CC=C5)C3=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features
Compound Molecular Formula Molecular Weight Key Structural Differences
Acenaphtho[1,2-b]quinoline Likely C${19}$H${11}$N* ~253.3 Fused acenaphthene + quinoline (one N atom)
Acenaphtho[1,2-b]quinoxaline C${18}$H${10}$N$_2$ 254.29 Fused acenaphthene + quinoxaline (two N atoms)
Naphtho[1,2-f]quinoline C${17}$H${11}$N 229.28 Naphthalene fused to quinoline at [1,2-f] positions
1H-Pyrazolo[3,4-b]quinoline C${10}$H${7}$N$_3$ 169.19 Pyrazole ring fused to quinoline

*The molecular formula of this compound is inferred from its 10-nitro derivative (C${19}$H${10}$N$2$O$2$) .

Key Insights :

  • Acenaphtho[1,2-b]quinoxaline (C${18}$H${10}$N$_2$) differs by replacing quinoline's pyridine ring with a quinoxaline (two N atoms), enhancing electron-deficient character .
  • Naphtho[1,2-f]quinoline lacks the strained five-membered bridge of acenaphthene, leading to distinct electronic properties .
Photophysical Properties
Compound Solvatochromic Behavior Emission Properties Key Findings
This compound Exhibits solvent-dependent UV-Vis shifts due to dipole moment changes in ground vs. excited states Not explicitly reported Lower basicity (pK$_a$) due to strained fusion
Acenaphtho[1,2-b]quinoxaline Strong solvatochromism in polar solvents NIR emission (λ$_{\text{max}}$ = 765 nm) in TADF materials Higher electron affinity due to quinoxaline core
DDPA (Diazaquinoline) Blue-green emission in CH$2$Cl$2$ λ$_{\text{em}}$ = 450–500 nm Extended conjugation enhances quantum yield

Key Insights :

  • Acenaphtho[1,2-b]quinoxaline outperforms quinoline derivatives in near-infrared (NIR) optoelectronic applications due to its rigid, planar structure .
  • Solvent polarity significantly alters absorption maxima (Δλ ~ 20–40 nm) in acenaphtho-fused compounds .

Key Insights :

  • Nitro substitution at position 10 drastically increases mutagenicity, likely due to metabolic activation into DNA-reactive intermediates .
  • Quinoxaline derivatives show stronger corrosion inhibition (e.g., 85% efficiency at 500 ppm) compared to quinolines .

Key Insights :

  • The CuI-catalyzed method is superior for generating diverse this compound derivatives in drug discovery .
  • Quinoxaline synthesis benefits from straightforward condensation reactions .

Q & A

Q. What are the common synthetic routes for Acenaphtho[1,2-b]quinoline derivatives, and how do their yields and reaction conditions compare?

  • Methodological Answer : Key approaches include:
  • One-pot synthesis using acenaphthenequinone with diamines (e.g., 3,4-diaminobenzenethiol), achieving high yields (75–81%) under mild conditions .
  • TDAE (Tetrakis(dimethylamino)ethylene) strategies with α-diketones, enabling rapid access to derivatives in short reaction times (e.g., 2–4 hours) .
  • Supported ionic liquid catalysts (e.g., silica-supported ILs) for pyrrole derivatives, offering efficient catalysis and recyclability .
  • Comparative analysis should focus on solvent systems, temperature, and catalyst efficiency to optimize yields.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming substituent positions and monitoring reaction progress. For example, benzylic proton shifts in acenaphthene derivatives indicate strain effects .
  • X-ray crystallography (XRD) : Resolves molecular packing and bond angles. CCDC datasets (e.g., 2294253–2294257) validate structural motifs like planar DTAQx units in copolymers .
  • UV-Vis and GIXRD : Assess optoelectronic properties (e.g., HOMO-LUMO levels) and solid-state interchain packing for photovoltaic applications .

Advanced Research Questions

Q. How does the fused acenaphthene ring influence the basicity and electronic properties of this compound?

  • Methodological Answer : The fused strained ring induces orbital rehybridization at nitrogen atoms, reducing basicity. This is quantified via:
  • Potentiometric titrations in acetic anhydride, showing pKa decreases by 1–2 units compared to unstrained analogs .
  • ¹³C-H NMR : Benzylic proton chemical shifts correlate with electron density changes at nitrogen centers .
  • Computational studies (e.g., DFT) model hybridization effects and predict reactivity toward electrophiles .

Q. What methodological approaches analyze substitution reactions in this compound derivatives under mild conditions?

  • Methodological Answer :
  • Tele-elimination reactions : Generate acenaphthylene analogs via BF₃·Et₂O catalysis, monitored by NMR and HRMS .
  • Regioselective halogenation : Use XRD to confirm substitution patterns (e.g., 4,6-dichlororesorcinol adducts, CCDC 2294253) .
  • Kinetic studies with polar aprotic solvents (e.g., DMF) to assess reaction rates and intermediate stability .

Q. How can researchers design this compound-based copolymers for photovoltaic applications?

  • Methodological Answer :
  • Suzuki/Stille coupling : Incorporate planar DTAQx units (e.g., 8,11-di(thiophen-2-yl) derivatives) to enhance π-conjugation and charge mobility .
  • GIXRD and UV-Vis : Optimize interchain packing (e.g., lamellar stacking) and absorption spectra (λmax ~500–600 nm) .
  • Electrochemical analysis (cyclic voltammetry) determines HOMO levels (-5.3 to -5.5 eV), critical for donor-acceptor compatibility .

Q. What strategies resolve contradictions in reaction yields across synthetic protocols?

  • Methodological Answer :
  • Variable screening : Compare solvent polarity (e.g., DMSO vs. THF) and catalyst loading (e.g., 5–10 mol% ILs) to identify yield-limiting factors .
  • Mechanistic studies : Use in-situ FT-IR or LC-MS to detect intermediates (e.g., Schiff bases in one-pot syntheses) .
  • Reproducibility checks: Cross-validate with XRD and HRMS to rule out byproduct formation .

Specialized Applications

Q. How can this compound derivatives be evaluated as corrosion inhibitors?

  • Methodological Answer :
  • Electrochemical impedance spectroscopy (EIS) : Measure inhibition efficiency (>80% for mild steel in 3.5% NaCl) via charge transfer resistance .
  • Quantum chemical calculations : Correlate HOMO localization on nitrogen atoms with adsorption strength on metal surfaces .

Q. What structural modifications enhance biological activity (e.g., anti-MRSA) in this compound analogs?

  • Methodological Answer :
  • SAR studies : Introduce electron-withdrawing groups (e.g., nitro at C10) to improve DNA intercalation .
  • Docking simulations : Model interactions with bacterial topoisomerases or G-quadruplex DNA .
  • In-vitro assays : Validate MIC values (e.g., 2–8 µg/mL) against MRSA strains .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting NMR data in strained this compound systems?

  • Methodological Answer :
  • Dynamic effects : Variable-temperature NMR resolves tautomerism or conformational flipping (e.g., benzylic protons at δ 2.6–3.0 ppm) .
  • Cross-validation : Compare with XRD bond lengths to confirm hybridization states .

What criteria define a robust research question for this compound studies?

  • Methodological Answer :
    Apply FINER framework :
  • Feasible : Scope reaction variables (e.g., solvent, catalyst) within lab capabilities .
  • Novel : Target understudied applications (e.g., superbasicity or G-quadruplex binding) .
  • Relevant : Align with gaps in optoelectronics or antibiotic resistance .

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